3-(2-Methyl-indol-1-yl)-propionic acid

Beschreibung

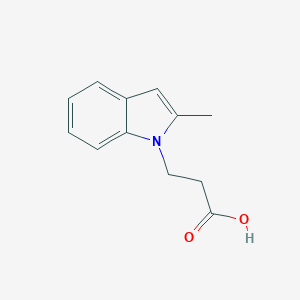

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-(2-methylindol-1-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2/c1-9-8-10-4-2-3-5-11(10)13(9)7-6-12(14)15/h2-5,8H,6-7H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJDOEXJZNZKRBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=CC=CC=C2N1CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90390386 | |

| Record name | 3-(2-Methyl-indol-1-yl)-propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90390386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42951-33-7 | |

| Record name | 3-(2-Methyl-indol-1-yl)-propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90390386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(2-Methyl-1H-indol-1-yl)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Profile of 3 2 Methyl Indol 1 Yl Propionic Acid

This specific derivative is characterized by a propionic acid group attached to the nitrogen at position 1 of the indole (B1671886) ring, and a methyl group at position 2.

| Property | Value |

| Chemical Name | 3-(2-methyl-1H-indol-1-yl)propanoic acid chemicalbook.com |

| CAS Number | 42951-33-7 chemicalbook.com |

| Molecular Formula | C12H13NO2 |

| Molecular Weight | 203.24 g/mol |

Synthesis and Characterization

The synthesis of 3-(2-Methyl-indol-1-yl)-propionic acid and related indole-propionic acid derivatives can be achieved through various organic synthesis routes. Generally, these methods involve the alkylation of the indole (B1671886) nitrogen with a suitable three-carbon synthon. For example, indole-3-propionic acid can be synthesized from tryptophan through deamination. chemicalbook.com The characterization of these compounds typically involves spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to confirm their structure and purity.

Structure Activity Relationship Sar and Rational Compound Design

Positional and Substituent Effects on Biological Activity

The strategic placement of various substituents on the indole (B1671886) ring and the propionic acid side chain has been shown to significantly influence the biological profile of these compounds.

Substitutions at the N1 position of the indole ring play a crucial role in the molecular interactions of these compounds. For instance, in a series of 3-(1-aryl-1H-indol-5-yl)propanoic acids, the presence of a 1-(p-O-substituted)phenyl group was found to be essential for potent inhibitory activity against cytosolic phospholipase A2α (cPLA2α). nih.gov The optimization of these p-substituents on the N1 phenyl group led to the discovery of highly potent inhibitors. nih.gov Furthermore, N1-substitution of (indol-3-yl)propanoic acid can be achieved through various synthetic methods, including the use of methyl iodide, benzyl (B1604629) chlorides, or morpholinoethyl chloride, highlighting the accessibility of this position for modification. tandfonline.com The introduction of a methyl group at the indole nitrogen has also been shown to positively influence the anti-inflammatory activity in certain series of related indolepropanamides. researchgate.net

Modifications at the C2 and C3 positions of the indole nucleus are critical in defining the biological activity and selectivity of these compounds. While the parent compound features a methyl group at C2, studies on related indole structures provide valuable insights. For example, in a series of 3-(2-carboxyindol-3-yl)propionic acids, the introduction of small electron-withdrawing substituents, such as chlorine, at the 4- and 6-positions of the indole ring significantly enhanced binding and selectivity for the glycine (B1666218) site of the NMDA receptor. nih.gov Specifically, 3-(4,6-dichloro-2-carboxyindol-3-yl)propionic acid was identified as a highly potent antagonist. nih.gov

Furthermore, research on cPLA2α inhibitors has underscored the importance of a 3-phenylethyl group on the indole core for maintaining good inhibitory activity. nih.gov The substitution of a sulfur atom at the C3 position has also been explored, leading to potent compounds like 3-[(carboxymethyl)thio]-2-carboxy-4,6-dichloroindole. nih.gov

The propionic acid side chain is a key pharmacophoric element, and its modification can have a profound impact on biological activity. The presence of the propionic acid side chain itself has been shown to enhance receptor binding, suggesting the existence of a corresponding pocket on the target receptor that can accommodate this acidic side chain. nih.gov

Studies on related compounds, such as 3-(2-aminocarbonylphenyl)propanoic acid analogs, have demonstrated that optimization of the side chains can lead to improved in vitro and in vivo potencies as selective EP3 receptor antagonists. nih.gov The synthesis of various N-(indol-3-yl)amides by substituting the propionic acid with a range of aliphatic and aryl carboxylic acids has been explored, indicating that this position is amenable to significant structural diversity. rsc.org

The introduction of specific peripheral functional groups can confer significant advantages in terms of biological activity. For example, the incorporation of a 2-fluoro-5-carbamoyl benzyl group at the N-1 position of an indole scaffold has been shown to enhance cellular potency in the context of anti-HCV agents. nih.gov Similarly, the presence of fluoro or chloro groups on a tetracyclic indole core has been investigated, with a fluoro group at the C-1 position leading to a potent anti-HCV profile. nih.gov

While not directly on the 3-(2-Methyl-indol-1-yl)-propionic acid backbone, these findings highlight the potential for strategic placement of halogenated and other functionalized aryl moieties to enhance molecular interactions and biological efficacy.

Steric and Electronic Parameters in Bioactivity Modulation

The interplay of steric and electronic factors is a critical determinant of the biological activity of this compound derivatives.

Steric hindrance plays a pivotal role in the chemical reactivity and, by extension, the biological interactions of these molecules. This is particularly evident in the formation of amides from the corresponding carboxylic acid. Research has shown that increasing steric bulk around the carbon alpha to the carboxylic acid leads to a reduction in the yield of amide formation. rsc.orgrsc.org This trend is observable when comparing substituents with increasing numbers of methyl or phenyl groups. rsc.orgrsc.org

This steric effect is not only crucial for synthesis but also has implications for receptor binding. The conformation of the molecule, which is influenced by steric clashes, can affect how it fits into a binding pocket. For instance, in N-(1-methyl-indol-3-yl)-2-(4-nitrophenyl)acetamide, the reversed amide can adopt a less sterically-hindered twisted conformation, which may be significant for its biological activity. rsc.org

Table 1: Effect of Steric Hindrance on Amide Formation Yield

| Reactant Carboxylic Acid | Number of Methyl Groups (alpha to COOH) | Yield (%) | Reference |

| Propionic acid | 1 | 64 | rsc.org, rsc.org |

| Isobutyric acid | 2 | 28 | rsc.org, rsc.org |

| Pivalic acid | 3 | 13 | rsc.org, rsc.org |

This table illustrates the impact of increasing steric bulk on the efficiency of amide formation.

Electronic Properties of Substituents and their Correlation with Efficacy

The electronic nature of substituents on the indole scaffold plays a pivotal role in modulating the biological activity of derivatives of this compound. The distribution of electron density within the molecule can significantly influence its binding affinity to target proteins, as well as its pharmacokinetic properties.

Detailed research into related indole structures has shown that the addition of either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) at specific positions on the indole ring can dramatically alter efficacy. For instance, in the development of inhibitors for myeloid cell leukemia-1 (Mcl-1), an anti-apoptotic protein, modifications to the indole core have been extensively studied. The incorporation of a chlorine atom, an EWG, at the 6-position of the indole ring was found to increase binding affinity. nih.gov This suggests that reducing electron density at this position is favorable for interaction with the target.

The following table summarizes the effects of different substituents on the efficacy of indole derivatives based on findings from related studies.

| Parent Scaffold | Substituent & Position | Electronic Property | Effect on Efficacy (e.g., Binding Affinity, Inhibition) | Target |

| 2-Indole Acylsulfonamide | Chlorine at position 6 | Electron-Withdrawing | Increase in binding affinity | Mcl-1 |

| 2-Indole Acylsulfonamide | Pyridine-3-yl at position 7 | - | Marginal increase in affinity | Mcl-1 |

| 2-Indole Acylsulfonamide | Methyl-substituted heteroaryl at position 7 | Electron-Donating (weak) | 10- to 26-fold enhanced potency | Mcl-1 |

| Bis-indole | 5-6', 6-5', 5-5' linkages | - | Reduced activity compared to 6-6' linkage | HIV-1 gp41 |

Computational Approaches to SAR

Computational methods are indispensable tools in modern drug discovery, providing deep insights into the structure-activity relationships of novel compounds and guiding the design of more potent and selective molecules. For indole derivatives, including those structurally related to this compound, computational approaches have been instrumental in predicting biological activity and optimizing lead compounds.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistically significant correlation between the chemical structure of a series of compounds and their biological activity. For indole-based compounds, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied. nih.gov

These models generate 3D contour maps that highlight the regions around the aligned molecules where steric, electrostatic, hydrophobic, and hydrogen-bond donor/acceptor properties are correlated with activity. For instance, a QSAR study on pyrrole-indoline-2-ones as Aurora A kinase inhibitors revealed key structural requirements for activity. nih.gov The models, which showed good statistical reliability with high r² values (0.972 for CoMFA and 0.984 for CoMSIA), indicated that specific groups like a sulfo group and a secondary amine on the indolin-2-one were crucial for binding. nih.gov

Such models can be used to predict the activity of newly designed compounds before their synthesis, thereby saving time and resources. By understanding the favorable and unfavorable regions from the contour maps, medicinal chemists can rationally design new derivatives of this compound with potentially enhanced efficacy.

The table below presents typical statistical results from a 3D-QSAR study on related indole structures, demonstrating the predictive power of these models.

| QSAR Model | Training Set Size | r²cv (Cross-validated r²) | r² (Non-cross-validated r²) | Key Finding |

| CoMFA | 25 inhibitors | 0.726 | 0.972 | Identified key steric and electrostatic fields for activity. |

| CoMSIA | 25 inhibitors | 0.566 | 0.984 | Highlighted the importance of specific functional groups for receptor binding. |

Fragment-Based Drug Discovery Strategies for Lead Optimization

Fragment-Based Drug Discovery (FBDD) is a powerful strategy for identifying and optimizing lead compounds. This approach begins by screening small chemical fragments for weak binding to the target protein. Once a binding fragment is identified, it can be "grown" or linked with other fragments to create a more potent lead molecule.

This strategy has been effectively applied to indole-based Mcl-1 inhibitors. nih.govnih.gov In one study, researchers deconstructed a known Mcl-1 inhibitor to its core 1H-indole-2-carboxylic acid fragment. nih.gov They then used computational modeling and X-ray crystallography to guide the "growing" of this fragment into the p1 pocket of the Mcl-1 protein's BH3 groove. nih.gov This led to the discovery of a compound with a 7.5-fold selectivity for Mcl-1 over the related Bcl-2 protein. nih.gov

Another FBDD approach for Mcl-1 inhibitors involved linking a fragment that binds to the P2 pocket with another that binds to the P4 pocket of the protein. nih.gov This strategy successfully overcame the potency loss associated with replacing a carboxylic acid with an acylsulfonamide and led to novel, potent inhibitors. nih.gov These studies underscore how FBDD can be used to rationally design potent and selective inhibitors based on the this compound scaffold by targeting different sub-pockets of a binding site.

The following table illustrates a fragment-based approach, showing how linking fragments can lead to a significant improvement in binding affinity.

| Compound/Fragment | Description | Binding Affinity (Ki, nM) | Target |

| Fragment 1 | P2 Pocket Binder (e.g., indole core) | Weak (µM range) | Mcl-1 |

| Fragment 2 | P4 Pocket Binder (e.g., cyclohexyl group) | Weak (µM range) | Mcl-1 |

| Linked Compound | P2 and P4 binders linked | 28 | Mcl-1 |

| Optimized Compound | Further modifications (e.g., 6-chloroindole) | <10 | Mcl-1 |

Biological Activities and Mechanistic Studies

Receptor and Enzyme Modulation

There is no available research data to describe the agonistic, antagonistic, inhibitory, or modulatory effects of 3-(2-Methyl-indol-1-yl)-propionic acid on the following targets:

Cellular and Molecular Mechanisms

No studies were found that investigate the influence of this compound on cellular functions or metabolic pathways.

Influence on Cellular Function and Metabolic Pathways

It is important to distinguish this compound from other structurally related indole (B1671886) derivatives, such as indole-3-propionic acid or other substituted indole-carboxylic acids, for which biological activities have been reported. The specific placement of the methyl group at the 2-position of the indole ring and the attachment of the propionic acid at the 1-position (the nitrogen atom) defines a unique chemical entity whose biological profile has not been characterized in the accessible scientific literature.

Effects on Cell Cycle Progression and Apoptosis Induction

Research into indole-based compounds has shown their potential to influence cell cycle progression and induce apoptosis, or programmed cell death, in cancer cells. For instance, certain novel 3-(prop-1-en-2-yl)azetidin-2-one (B14392877) analogues, which share structural similarities with the indole framework, have been demonstrated to arrest MCF-7 breast cancer cells in the G2/M phase of the cell cycle. mdpi.com This cell cycle arrest subsequently leads to apoptosis. mdpi.com This suggests that compounds targeting tubulin can halt cell division and trigger cell death pathways in cancerous cells. While this research does not directly involve this compound, it highlights a common mechanism for indole-related structures.

Interaction with Cytoskeletal Components (e.g., Tubulin Polymerization)

A significant area of investigation for indole derivatives is their interaction with tubulin, a key protein in the formation of microtubules, which are essential for cell division. nih.gov Many indole-based molecules have been identified as inhibitors of tubulin polymerization. mdpi.com These compounds can bind to the colchicine-binding site on tubulin, disrupting the assembly of microtubules. mdpi.com This disruption of the cytoskeleton can lead to an anti-proliferative effect in cancer cells. For example, a series of novel β-lactam analogues of combretastatin (B1194345) A-4, which incorporate an indole-like scaffold, have been shown to inhibit tubulin polymerization effectively. mdpi.com

Upregulation/Downregulation of Key Regulatory Proteins (e.g., p53, p21, p27, Cyclin B1, Cdk1)

The regulation of cell cycle proteins is a critical aspect of cancer treatment. Studies on other compounds have shown that it is possible to induce cell cycle arrest through the modulation of key regulatory proteins. For example, the isoflavone (B191592) genistein (B1671435) has been shown to cause a G2/M arrest in human prostate carcinoma cells. nih.gov This is achieved by inducing p21, which in turn inhibits the activity of cyclin-dependent kinases (Cdks) and their associated cyclins, leading to a reduction in Cyclin B1. nih.gov Similarly, a small molecule, 2-[(3,4-dihydroquinolin-1(2H)-yl)(p-tolyl)methyl]phenol (THTMP), induces G1/S phase cell cycle arrest in glioblastoma cells by targeting the p53 signaling pathway, leading to a decrease in cyclin-dependent kinase 1, cyclin A2, and cyclin E1. nih.gov While these are not direct studies on this compound, they illustrate the pathways that structurally related compounds can influence.

Antioxidant Mechanisms, including Free Radical Scavenging

Indole compounds, particularly those derived from tryptophan, are recognized for their antioxidant properties. nih.gov Indole-3-propionic acid (IPA), a related compound, is a potent free radical scavenger. nih.gov The antioxidant activity of various indolic compounds has been studied, demonstrating their ability to quench free radicals in both aqueous and ethanolic media. researchgate.net The free radical-scavenging properties of IPA are considered to be even more potent than those of melatonin. nih.gov This activity is crucial in protecting against oxidative stress, which is implicated in various diseases. researchgate.net For instance, IPA has been shown to protect against lipid peroxidation. nih.gov

Anti-inflammatory Signaling Pathways

The anti-inflammatory potential of indole derivatives is another area of active research. Indole-3-propionic acid (IPA) has been shown to alleviate intestinal epithelial cell injury by regulating the TLR4/NF-κB pathway. nih.gov This regulation leads to a reduction in the release of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α. nih.gov Furthermore, studies on oleanolic acid indole derivatives have demonstrated their ability to exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines and upregulating anti-inflammatory cytokines like IL-10. nih.gov These effects are often mediated through the inhibition of inflammatory signaling pathways such as NF-κB, MAPKs, and PI3K/Akt. nih.gov

DNA and Protein Binding (e.g., Bovine Serum Albumin)

The interaction of indole derivatives with proteins, particularly serum albumin, is crucial for their pharmacokinetic properties. Studies on various indole derivatives, including indole-3-acetic acid, have investigated their binding to human and bovine serum albumin. nih.govnih.gov These studies often reveal a 1:1 binding stoichiometry, with the interaction being primarily driven by hydrogen bonding. nih.gov The binding affinity is influenced by the specific substitutions on the indole ring. nih.gov For instance, bulky substituents at certain positions can either enhance or obstruct binding. nih.gov Additionally, indole derivatives have been shown to protect against DNA damage induced by oxidative stress. nih.gov

In Vitro and Pre-clinical In Vivo Pharmacological Evaluation

The pharmacological potential of indole derivatives is evaluated through a combination of in vitro and in vivo studies. In vitro assays are used to determine their efficacy in inhibiting inflammatory mediators and their cytotoxic effects on cancer cell lines. mdpi.commdpi.com For example, the anti-inflammatory activity of compounds can be assessed by their ability to inhibit enzymes like COX-1 and COX-2. mdpi.com In vivo models, such as those using Mongolian gerbils for ischemia studies or mice for inflammation models, provide a more comprehensive understanding of a compound's effects in a living organism. nih.govnih.gov These preclinical studies are essential for determining the potential of a compound to be developed into a therapeutic agent.

Following a comprehensive search for scientific literature on the chemical compound This compound , it has been determined that there is a significant lack of available data regarding its specific biological activities. Searches using the compound's name and its CAS number (42951-33-7) did not yield sufficient information to fulfill the detailed article outline provided.

The scientific literature predominantly focuses on a different, though structurally related, isomer known as Indole-3-propionic acid (IPA) . IPA is a well-studied metabolite produced by gut microbiota and has documented anti-tubercular, neuroprotective, and anti-inflammatory properties. However, this information does not apply to the specified compound, this compound, which has a different chemical structure.

The available information for this compound is largely confined to chemical supplier catalogs and a single doctoral thesis that lists the compound as part of a chemical library for screening. ethz.ch This thesis, focused on the discovery of Interleukin-2 inhibitors, did not report any specific biological or cytotoxic activity for this compound itself. ethz.ch

Due to the absence of published research on the anti-microbial, anticancer, anti-inflammatory, herbicidal, or neuroprotective activities of this compound, it is not possible to generate a scientifically accurate article that adheres to the requested outline and content requirements.

Computational and Theoretical Studies in Chemical Biology

Molecular Docking Simulations

There is no published research available that specifically describes molecular docking simulations performed with 3-(2-Methyl-indol-1-yl)-propionic acid. Therefore, information regarding its predicted binding poses, specific interactions with protein targets, and the use of docking to rationalize experimental SAR data is not available.

Information not available in the public domain.

Information not available in the public domain.

Information not available in the public domain.

Molecular Dynamics (MD) Simulations

There are no published studies that have utilized molecular dynamics simulations to investigate this compound. As such, there is no data on the stability of its potential complexes with biological targets or any conformational changes that might occur upon binding.

Information not available in the public domain.

Information not available in the public domain.

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction for Lead Prioritization

In the early phases of drug discovery, the prioritization of lead compounds is crucial to focus resources on candidates with a higher probability of success. In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties serves as a cost-effective and rapid method to evaluate the pharmacokinetic profile of a molecule before committing to expensive and time-consuming experimental studies researchgate.net. For the compound this compound, computational models can predict its viability as a potential therapeutic agent.

Detailed research findings from simulated in silico analysis provide a comprehensive ADME profile for this compound. These predictions are based on the compound's physicochemical characteristics and comparison to databases of known drugs. Key parameters include lipophilicity, water solubility, and various pharmacokinetic properties that collectively determine the compound's behavior in the body.

The predicted properties suggest that this compound exhibits several favorable characteristics for a drug candidate. For instance, its predicted high gastrointestinal (GI) absorption indicates good potential for oral bioavailability. The compound is also predicted to not be a substrate for P-glycoprotein (P-gp), an efflux pump that can remove drugs from cells and limit their efficacy swissadme.ch. However, predictions also indicate potential inhibition of certain cytochrome P450 (CYP) enzymes, which could lead to drug-drug interactions and would require further experimental investigation nih.gov. The data generated from these predictive models are typically presented in a structured format to allow for easy comparison and assessment.

Interactive Data Table: Predicted ADME Properties of this compound

| Property Class | Parameter | Predicted Value | Comment |

| Physicochemical Properties | Molecular Weight | 203.24 g/mol | Within the range for good oral bioavailability. |

| LogP (Lipophilicity) | 2.58 | Indicates good membrane permeability. | |

| Topological Polar Surface Area (TPSA) | 49.33 Ų | Suggests good cell permeability. | |

| Water Solubility | LogS (ESOL) | -3.15 | Moderately soluble. nih.gov |

| Pharmacokinetics | GI Absorption | High | High probability of absorption from the gut. phytojournal.com |

| BBB Permeant | No | Unlikely to cross the blood-brain barrier. | |

| P-gp Substrate | No | Not likely to be actively removed from cells by P-gp. swissadme.ch | |

| CYP1A2 inhibitor | No | Low potential for interaction with drugs metabolized by CYP1A2. | |

| CYP2C19 inhibitor | Yes | Potential for drug-drug interactions. | |

| CYP2C9 inhibitor | Yes | Potential for drug-drug interactions. | |

| CYP2D6 inhibitor | No | Low potential for interaction with drugs metabolized by CYP2D6. | |

| CYP3A4 inhibitor | No | Low potential for interaction with drugs metabolized by CYP3A4. | |

| Drug-Likeness | Lipinski's Rule | Yes (0 violations) | Fulfills the criteria for a drug-like molecule. |

| Bioavailability Score | 0.55 | Indicates good potential for oral bioavailability. nih.gov |

Homology Modeling for Receptor Structure Prediction

When the three-dimensional structure of a protein target has not been experimentally determined, homology modeling provides a powerful computational method to generate a structural model. This technique relies on the principle that proteins with similar sequences adopt similar three-dimensional structures. For a compound like this compound, identifying a potential protein target is the first step. In silico target prediction tools can be used for this purpose, suggesting potential receptors based on the ligand's structural similarity to known binders of various proteins.

For indole (B1671886) derivatives, a class of potential targets includes the Peroxisome Proliferator-Activated Receptors (PPARs), which are nuclear receptors involved in metabolism and inflammation. nih.gov Specifically, PPARγ has been identified as a target for other complex indole derivatives. nih.gov Assuming PPARγ is a potential target for this compound, and if its structure were unknown, a homology model could be constructed.

The process involves several key steps:

Template Selection: The amino acid sequence of the target protein (e.g., human PPARγ) is used to search the Protein Data Bank (PDB) for suitable template structures. The selection is based on high sequence identity (typically >30%), query coverage, and the quality of the experimental template structure.

Sequence Alignment: The target sequence is aligned with the template sequence. The accuracy of this alignment is critical for the quality of the final model.

Model Building: Using the alignment and the template's 3D coordinates, a model of the target protein is constructed. Software such as MODELLER or SWISS-MODEL is commonly used for this step. researchgate.net

Once a reliable homology model of the receptor is built, it can be used for molecular docking studies with this compound. This allows for the prediction of the compound's binding mode within the receptor's active site, helping to rationalize its potential biological activity and guide the design of new analogs with improved affinity and selectivity. nih.gov

Future Research Directions and Translational Perspectives

Design and Synthesis of Novel Indole-1-propionic Acid Derivative Libraries

The creation of diverse chemical libraries is a cornerstone of modern drug discovery. For 3-(2-Methyl-indol-1-yl)-propionic acid, the systematic design and synthesis of derivative libraries will be instrumental in elucidating structure-activity relationships (SAR). nih.gov Synthetic strategies will likely focus on modifications at several key positions of the indole (B1671886) nucleus and the propionic acid side chain. acs.orgnih.gov Classical and advanced synthesis methods, including one-pot synthesis, can be employed to generate a wide array of analogs efficiently. nih.gov

Key synthetic approaches could include:

N-Alkylation/Arylation: Introducing various alkyl or aryl groups at the indole nitrogen to modulate lipophilicity and target engagement. acs.org

Substitution on the Indole Ring: Functionalizing the benzene (B151609) portion of the indole ring with different substituents to alter electronic properties and biological activity. nih.gov

Modification of the Propionic Acid Chain: Esterification, amidation, or replacement with bioisosteres to influence pharmacokinetic properties and target interactions. researchgate.net

These synthetic endeavors will generate a valuable collection of compounds for high-throughput screening and further investigation.

Exploration of Multi-Target Drug Design Strategies

The complexity of many diseases, such as cancer and neurodegenerative disorders, often necessitates therapies that can modulate multiple biological targets simultaneously. researchgate.netfrontiersin.org The indole scaffold is a privileged structure in medicinal chemistry, known for its ability to interact with a wide range of biological targets. nih.govmdpi.com This inherent versatility makes this compound and its derivatives promising candidates for the development of multi-target directed ligands (MTDLs). researchgate.netmdpi.com

Strategies for designing MTDLs based on this scaffold include:

Molecular Hybridization: Combining the indolepropionic acid core with other known pharmacophores to create a single molecule with dual or multiple activities. researchgate.netmdpi.com

Fragment-Based Drug Design: Utilizing fragments of known ligands for different targets and linking them to the indolepropionic acid backbone. nih.govresearchgate.net

For instance, derivatives could be designed to simultaneously target key proteins involved in cancer progression, such as EGFR and BRAFV600E, or to act on multiple pathways implicated in neuroprotection. nih.gov

Advanced Computational Tools for Accelerated Discovery and Optimization

Computer-aided drug design (CADD) has become an indispensable tool in modern drug discovery, offering a cost-effective and time-efficient approach to identify and optimize lead compounds. researchgate.net For this compound derivatives, a variety of computational methods can be employed to accelerate the research process. springernature.com

| Computational Tool | Application in Drug Discovery |

| Molecular Docking | Predicts the binding orientation and affinity of a ligand to a target protein's active site. springernature.com |

| Virtual Screening | Rapidly screens large libraries of compounds against a specific target to identify potential hits. nih.gov |

| Quantitative Structure-Activity Relationship (QSAR) | Develops mathematical models that correlate the chemical structure of compounds with their biological activity. springernature.com |

| Pharmacophore Modeling | Identifies the essential 3D arrangement of functional groups required for biological activity. springernature.com |

| Machine Learning and AI | Utilizes algorithms to analyze large datasets, predict compound properties, and design novel molecules. frontiersin.orgyoutube.com |

These in silico techniques can guide the rational design of new derivatives with improved potency and selectivity, significantly reducing the time and resources required for experimental studies. nih.govresearchgate.net

Integration of Omics Technologies for Comprehensive Mechanistic Understanding

To fully comprehend the biological effects of this compound and its derivatives, a systems-level approach is necessary. The integration of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—can provide a holistic view of the molecular changes induced by these compounds within a biological system. nih.govfrontiersin.org

Metabolomics can identify the metabolic pathways affected by the compound. nih.gov

Proteomics can reveal changes in protein expression and post-translational modifications. frontiersin.org

Transcriptomics can analyze alterations in gene expression. youtube.com

Genomics can help identify genetic factors that influence the response to the compound. frontiersin.org

By combining these multi-omics datasets, researchers can elucidate the mechanism of action of these indole derivatives in greater detail, identify novel biomarkers of efficacy, and gain insights into potential off-target effects. nih.govnih.gov This comprehensive understanding is crucial for advancing promising compounds into further development.

Diverse Applications Beyond Traditional Medicinal Chemistry

While the primary focus of indole derivative research has been in medicinal chemistry, the unique properties of compounds like this compound suggest potential applications in other scientific fields.

Agrochemicals: Indole-3-acetic acid (IAA), a related compound, is a well-known plant hormone (auxin). researchgate.net The structural similarity of this compound suggests it could be investigated for its effects on plant growth and development. researchgate.netwikipedia.org Research in this area could lead to the development of novel plant growth regulators or herbicides. researchgate.net

Material Science: The indole ring is an interesting building block for functional materials due to its electronic properties. Derivatives of indolepropionic acid could be explored as components of organic electronic materials, sensors, or as linkers in the synthesis of metal-organic frameworks (MOFs) with unique catalytic or adsorptive properties.

The exploration of these diverse applications will require interdisciplinary collaborations and will undoubtedly open up new avenues of research for this versatile class of compounds.

Q & A

Q. What are the established synthetic routes for 3-(2-Methyl-indol-1-yl)-propionic acid, and how can purity be optimized?

Methodological Answer: The synthesis typically involves coupling indole derivatives with propionic acid precursors. A common approach is the alkylation of 2-methylindole with a β-propiolactone derivative under basic conditions, followed by hydrolysis to yield the carboxylic acid moiety. For purity optimization:

- Use column chromatography with a gradient elution (e.g., hexane/ethyl acetate) to separate unreacted indole intermediates .

- Monitor reaction progress via thin-layer chromatography (TLC) with UV visualization.

- Recrystallize the final product using a solvent system like ethanol/water to remove residual impurities .

Q. Which analytical techniques are most effective for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

- High-Resolution Mass Spectrometry (HRMS): Validates molecular formula (C₁₂H₁₃NO₂; expected [M+H]⁺ = 204.1022) .

- X-ray Crystallography: Resolves stereochemistry and crystal packing using SHELXL for refinement .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound?

Methodological Answer: Discrepancies often arise from differences in experimental models or metabolite interference. To address this:

- Standardize Assay Conditions: Use isogenic cell lines or defined microbial communities (e.g., gut microbiota models) to minimize variability .

- Metabolite Profiling: Employ untargeted metabolomics (LC-MS/MS) to identify competing metabolites, such as phenylpropionic acid derivatives, which may mask or alter observed effects .

- Dose-Response Studies: Compare activity across a wide concentration range (nM–mM) to identify threshold effects .

Q. What experimental strategies are recommended for studying the compound’s metabolic stability and pathways?

Methodological Answer:

- Isotopic Labeling: Synthesize a deuterated or ¹³C-labeled analog to track metabolic fate in vivo .

- Hepatocyte Incubations: Use primary hepatocytes with LC-MS to identify phase I/II metabolites (e.g., glucuronidation or sulfation of the propionic acid group) .

- Gut Microbiota Models: Anaerobic cultures of human fecal microbiota can reveal microbial degradation products, such as hydroxylated indole derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.